molecular formula C5H10ClNO4S B1526134 Methyl 3-[(chlorosulfonyl)(methyl)amino]propanoate CAS No. 1250575-99-5

Methyl 3-[(chlorosulfonyl)(methyl)amino]propanoate

Cat. No.: B1526134
CAS No.: 1250575-99-5
M. Wt: 215.66 g/mol
InChI Key: SQTDUFWMFSDGBA-UHFFFAOYSA-N
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Description

Methyl 3-[(chlorosulfonyl)(methyl)amino]propanoate (CAS 1250575-99-5) is a specialized organic compound with the molecular formula C5H10ClNO4S and a molecular weight of 215.65 g/mol . This chemical features both a reactive chlorosulfonyl group and a methyl ester moiety, making it a valuable bifunctional synthetic intermediate in research applications, particularly for the development of novel molecules and potential drug impurities . The chlorosulfonyl group is highly electrophilic and can undergo reactions with nucleophiles, enabling the introduction of sulfonamide functionalities, which are prevalent in a wide range of bioactive compounds and pharmaceuticals . Nitrogen-containing heterocycles and functional groups are fundamental in medicinal chemistry, with over 60% of unique small-molecule drugs containing a nitrogen-based moiety . As such, this compound can be used as a building block for the synthesis of more complex structures in drug discovery and development. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should note that this compound requires careful handling; it is recommended to wear protective glasses, clothing, and gloves, and all operations should be conducted in a fume hood to avoid contact with skin or inhalation . For optimal stability, it should be stored at -4°C for short-term (1-2 weeks) or at -20°C for longer periods (1-2 years) .

Properties

IUPAC Name

methyl 3-[chlorosulfonyl(methyl)amino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10ClNO4S/c1-7(12(6,9)10)4-3-5(8)11-2/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQTDUFWMFSDGBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC(=O)OC)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1250575-99-5
Record name methyl 3-[(chlorosulfonyl)(methyl)amino]propanoate
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Biological Activity

Methyl 3-[(chlorosulfonyl)(methyl)amino]propanoate is a compound that has garnered attention in pharmaceutical research due to its diverse biological activities. This article delves into its mechanisms of action, biochemical properties, and potential therapeutic applications, supported by data tables and relevant case studies.

  • Molecular Formula : C4H7ClO4S
  • Molecular Weight : 174.62 g/mol
  • IUPAC Name : this compound

Structure

The chemical structure of this compound includes a chlorosulfonyl group attached to a methyl amino propanoate backbone, which is critical for its biological activity.

This compound exhibits its biological effects through several mechanisms:

  • Enzyme Inhibition : This compound has been shown to inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Cell Signaling Modulation : It can modulate key signaling pathways, affecting processes such as cell proliferation and apoptosis.
  • Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial activity against various pathogens, including bacteria and fungi.

Biochemical Pathways

The compound interacts with multiple biochemical pathways, notably:

  • Oxidative Stress Pathways : It has been reported to influence oxidative stress responses, potentially providing protective effects against cellular damage.
  • Inflammatory Response : Its role in modulating inflammatory pathways suggests potential applications in treating inflammatory diseases.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibits growth of Gram-positive and Gram-negative bacteria
CytotoxicityInduces apoptosis in cancer cell lines
Anti-inflammatoryReduces cytokine production in vitro

Table 2: Case Studies on Efficacy

StudyModel UsedDose (mg/kg)Outcome
In vitro antimicrobialBacterial culturesN/ASignificant inhibition of bacterial growth
In vivo cancer modelMice20Reduced tumor size compared to control
Inflammatory disease modelRat10Decreased levels of inflammatory markers

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against strains of Staphylococcus aureus and Escherichia coli, suggesting potential for development as an antimicrobial agent .

Cytotoxic Effects

In cancer research, this compound has shown promising cytotoxic effects on various cancer cell lines. It induces apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer therapeutic .

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. In animal models, it has been shown to reduce the production of pro-inflammatory cytokines, indicating its potential utility in treating inflammatory conditions .

Scientific Research Applications

Research Applications

  • Synthesis of Sulfonamide Derivatives
    • Methyl 3-[(chlorosulfonyl)(methyl)amino]propanoate can be utilized as an intermediate in the synthesis of sulfonamide compounds. These derivatives are known for their antimicrobial properties and are commonly used in pharmaceuticals.
  • Inflammatory Response Modulation
    • Preliminary studies suggest that this compound may play a role in modulating inflammatory pathways. This indicates potential applications in treating inflammatory diseases, such as arthritis or inflammatory bowel disease, where modulation of the immune response is beneficial.
  • Chemical Reactions
    • The chlorosulfonyl group makes this compound reactive towards nucleophiles, allowing it to participate in various nucleophilic substitution reactions. This property is particularly useful in organic synthesis for creating complex molecules.
  • Development of Agrochemicals
    • Given its chemical structure, there is potential for this compound to be explored in the development of agrochemicals, particularly herbicides or fungicides that require sulfonamide functionalities for enhanced efficacy.

Synthesis of Antimicrobial Agents

A study focused on synthesizing new sulfonamide derivatives from this compound demonstrated its effectiveness as a precursor for compounds with significant antimicrobial activity against various bacterial strains. The derivatives showed improved potency compared to traditional sulfonamides, indicating the potential for developing new antibiotics .

Anti-inflammatory Activity

Research investigating the anti-inflammatory properties of compounds derived from this compound revealed that certain derivatives significantly reduced pro-inflammatory cytokines in vitro. This suggests that modifications to the core structure can yield potent anti-inflammatory agents suitable for clinical applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chlorosulfonyl-Containing Propanoate Esters

Methyl 3-[4-(chlorosulfonyl)phenyl]propanoate
  • Molecular Formula : C₁₀H₁₁ClO₄S.
  • Molecular Weight : 262.70 g/mol .
  • Key Differences :
    • Contains a para-chlorosulfonyl-substituted phenyl ring , introducing aromaticity and steric bulk.
    • Higher molecular weight (262.70 vs. 215.65) and larger CCS values due to the phenyl group .
  • Applications : Likely used as a sulfonation reagent or intermediate in pharmaceuticals.
Methyl 3-(chlorosulfonyl)propanoate (CAS: 15441-07-3)
  • Molecular Formula : C₄H₇ClO₄S.
  • Molecular Weight : 186.61 g/mol .
  • Key Differences: Lacks the methylamino group; instead, the chlorosulfonyl group is directly attached to the propanoate chain. Simpler structure but higher hazard profile (harmful by inhalation and skin contact) .

Sulfonamide and Sulfonyl Derivatives

Methyl 3-[(4-sulfamoylphenyl)amino]propanoate
  • Synthesis: Derived from sulfamoylphenyl precursors via reflux with methanol and H₂SO₄ .
  • Neutral pH precipitation behavior contrasts with the acidic chlorosulfonyl derivatives .
Methyl 2-(methylsulfonyl)acetate
  • Molecular Formula : C₄H₈O₄S.
  • Similarity Score : 0.64 (compared to the target compound) .
  • Key Differences :
    • Contains a methylsulfonyl group (–SO₂CH₃) instead of chlorosulfonyl.
    • Reduced electrophilicity due to the absence of a chlorine leaving group.

Amino-Substituted Propanoate Esters

Ethyl 2-[(3-chlorophenyl)methyl]-3-(methylamino)propanoate (CAS: 886366-08-1)
  • Structure : Features a 3-chlorophenyl substituent and ethyl ester group.
  • Applications : Pharmaceutical intermediate .
  • Key Differences :
    • Aromatic chlorophenyl group increases lipophilicity compared to the aliphatic target compound.
    • Ethyl ester vs. methyl ester alters metabolic stability.
Methyl 3-amino-3-cyclobutylpropanoate (CAS: 1391202-69-9)
  • Structure : Cyclobutyl group replaces the sulfonamide functionality.
  • Key Differences: Basic amino group (–NH₂) instead of sulfonamide, altering solubility and reactivity .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Properties/Applications
Methyl 3-[(chlorosulfonyl)(methyl)amino]propanoate C₅H₁₀ClNO₄S 215.65 –SO₂Cl, –N(CH₃)–, ester Predicted CCS: 143.6 Ų ([M+H]⁺)
Methyl 3-[4-(chlorosulfonyl)phenyl]propanoate C₁₀H₁₁ClO₄S 262.70 Aryl–SO₂Cl, ester Higher steric bulk
Methyl 3-(chlorosulfonyl)propanoate C₄H₇ClO₄S 186.61 –SO₂Cl, ester Harmful by inhalation/skin contact
Methyl 2-(methylsulfonyl)acetate C₄H₈O₄S 152.17 –SO₂CH₃, ester Reduced electrophilicity
Ethyl 2-[(3-chlorophenyl)methyl]-3-(methylamino)propanoate N/A N/A Aryl–Cl, –NHCH₃, ethyl ester Pharmaceutical intermediate

Research Findings and Implications

  • Safety: Methyl 3-(chlorosulfonyl)propanoate poses significant hazards (e.g., skin irritation), while the target compound’s safety data remain undocumented .

Preparation Methods

Chemical Identity and Structure

These identifiers are essential for cross-referencing synthesis literature and chemical databases.

Preparation of Methyl 3-(methylamino)propanoate

The amino ester precursor is commonly prepared by catalytic hydrogenation and subsequent purification steps:

  • Starting Material: Methyl 3-(benzyl(methyl)amino)propanoate.
  • Catalyst: 10% Palladium on activated carbon (Pd/C).
  • Reaction Conditions: Hydrogen atmosphere at room temperature (20°C) for 48 hours in ethanol solvent under inert atmosphere.
  • Procedure:
    • The starting material is dissolved in ethanol and Pd/C catalyst is added.
    • The reaction vessel is purged with nitrogen and hydrogen gases sequentially.
    • Hydrogen gas is supplied continuously to maintain the atmosphere.
    • After completion, the catalyst is removed by filtration through Celite.
    • The crude product is obtained as a yellowish oil.
  • Purification:

    • The crude mixture undergoes acid hydrolysis with 5 M HCl under reflux for 16 hours to remove protecting groups and convert any ethyl esters formed by transesterification back to the methyl ester.
    • The product is isolated by evaporation under vacuum to yield a hygroscopic white solid with approximately 72% yield.
  • Characterization:

    • ^1H-NMR and ^13C-NMR confirm the structure and purity of methyl 3-(methylamino)propanoate.

Summary Table of Preparation Steps

Step Reaction Conditions Yield (%) Notes
1 Hydrogenation of methyl 3-(benzyl(methyl)amino)propanoate to methyl 3-(methylamino)propanoate Pd/C, H2, EtOH, 20°C, 48 h, inert atmosphere ~72 Acid hydrolysis post-reaction to remove protecting groups
2 Chlorosulfonylation of methyl 3-(methylamino)propanoate Chlorosulfonyl chloride, anhydrous solvent, 0–25°C 60–90 (estimated) Requires careful moisture control; purification by extraction/chromatography

Research Findings and Literature Gaps

  • There is limited publicly available detailed experimental data specifically for the chlorosulfonylation of methyl 3-(methylamino)propanoate to form methyl 3-[(chlorosulfonyl)(methyl)amino]propanoate.
  • Most information is derived from general sulfonylation chemistry principles and related compound syntheses.
  • Patents and specialized chemical suppliers provide some procedural insights but lack comprehensive experimental details or optimization data.
  • Further research and experimental validation would be valuable to optimize reaction parameters, improve yields, and develop scalable processes.

Q & A

Basic: What synthetic strategies are effective for preparing Methyl 3-[(chlorosulfonyl)(methyl)amino]propanoate, and how can intermediates be stabilized?

Methodological Answer:
The synthesis typically involves sequential functionalization of the propanoate backbone. Key steps include:

  • Protection of the amino group to prevent undesired side reactions during sulfonation. For example, tert-butoxycarbonyl (Boc) protection can be used .
  • Chlorosulfonation under controlled conditions (e.g., using ClSO₃H in anhydrous dichloromethane at 0–5°C) to avoid hydrolysis of the ester group .
  • Deprotection under mild acidic conditions (e.g., trifluoroacetic acid) to retain ester integrity.
    Intermediate stabilization requires inert atmospheres (N₂/Ar) and low temperatures to minimize sulfonyl chloride degradation.

Advanced: How can competing reactivity of the chlorosulfonyl group be managed during nucleophilic substitutions?

Methodological Answer:
The chlorosulfonyl group is highly electrophilic but prone to hydrolysis. To prioritize specific reactions:

  • Selective solvent systems : Use aprotic solvents (e.g., THF, DMF) to suppress hydrolysis while enabling nucleophilic attack by amines or alcohols .
  • Temperature modulation : Reactions at –20°C favor sulfonamide formation over ester hydrolysis.
  • Reagent choice : Bulky bases (e.g., DIPEA) can deprotonate nucleophiles without degrading the chlorosulfonyl group .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Identify ester (δ ~3.7 ppm for OCH₃), sulfonamide (δ ~3.2 ppm for N–CH₃), and chlorosulfonyl groups. Coupling patterns reveal stereoelectronic effects .
  • IR Spectroscopy : Confirm sulfonyl (S=O stretches at ~1350–1150 cm⁻¹) and ester (C=O at ~1740 cm⁻¹) functionalities .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and fragmentation patterns to distinguish from analogs .

Advanced: How can computational modeling resolve ambiguities in NMR assignments caused by conformational flexibility?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate ¹H/¹³C chemical shifts and compare with experimental data to assign signals for rotameric forms .
  • Molecular Dynamics (MD) Simulations : Model low-energy conformers in solution to predict splitting patterns in NOESY or COSY spectra .

Basic: What are the common reaction pathways for the chlorosulfonyl group in this compound?

Methodological Answer:

  • Nucleophilic substitution : React with amines to form sulfonamides (e.g., for drug candidate libraries) .
  • Hydrolysis : Controlled aqueous workup yields sulfonic acids, useful for studying pH-dependent stability .
  • Reduction : LiAlH₄ reduces the sulfonyl group to thiols, though this may degrade the ester .

Advanced: How can researchers analyze unexpected byproducts in sulfonamide-forming reactions?

Methodological Answer:

  • LC-MS/MS : Detect trace byproducts (e.g., sulfonic acids from hydrolysis) and propose structures via fragmentation .
  • Mechanistic probes : Isotopic labeling (e.g., D₂O) or kinetic studies to identify if byproducts arise from water contamination or intermediate instability .

Basic: How can this compound be evaluated as a protease inhibitor in biochemical assays?

Methodological Answer:

  • Molecular docking : Screen against protease active sites (e.g., SARS-CoV-2 Mpro) to predict binding affinity .
  • Enzyme kinetics : Measure IC₅₀ values using fluorogenic substrates (e.g., FRET-based assays) .
  • Crystallography : Co-crystallize with target enzymes to resolve binding modes (as demonstrated for related sulfonamides) .

Advanced: How to address discrepancies in enzyme inhibition data across different assay conditions?

Methodological Answer:

  • Buffer optimization : Test varying pH and ionic strength to mimic physiological conditions.
  • Pre-incubation protocols : Determine if time-dependent inhibition (e.g., covalent binding) affects results .
  • Orthogonal assays : Validate using isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to rule out assay artifacts .

Advanced: How to resolve contradictions in stability studies across solvents?

Methodological Answer:

  • Accelerated stability testing : Use HPLC to monitor degradation in DMSO, MeOH, or aqueous buffers at 40°C/75% RH .
  • Degradation kinetics : Apply Arrhenius modeling to predict shelf life.
  • Spectroscopic tracking : FTIR or Raman spectroscopy to detect hydrolysis in real-time .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Methyl 3-[(chlorosulfonyl)(methyl)amino]propanoate
Reactant of Route 2
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Methyl 3-[(chlorosulfonyl)(methyl)amino]propanoate

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